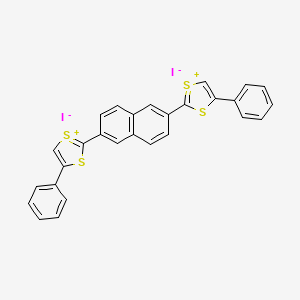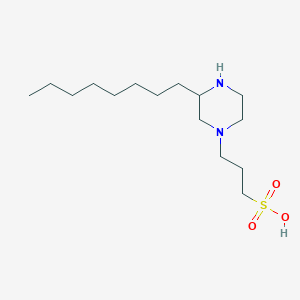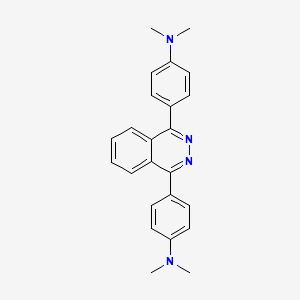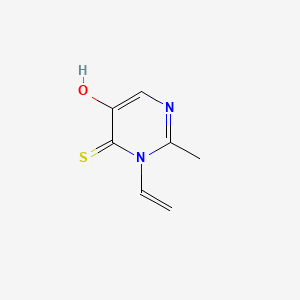
2,2'-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with two 4-phenyl-1,3-dithiol-1-ium groups attached, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide typically involves the reaction of naphthalene derivatives with phenyl-substituted dithiolium salts. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the dithiolium groups. The process may also require specific solvents and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure consistency and purity in the final product.
化学反应分析
Types of Reactions
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolium groups to thiols.
Substitution: The phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
科学研究应用
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dithiolium groups can participate in redox reactions, influencing cellular processes and pathways. The naphthalene core provides a stable framework that can interact with various molecular structures, enhancing the compound’s versatility.
相似化合物的比较
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its use as a ligand in catalysis.
2,2’-(Naphthalene-2,7-diyl)bis(3-(4-((trimethylsilyl)ethynyl)phenyl)acrylonitrile): Another naphthalene-based compound with different functional groups.
Uniqueness
2,2’-(Naphthalene-2,6-diyl)bis(4-phenyl-1,3-dithiol-1-ium) diiodide stands out due to its specific combination of dithiolium and phenyl groups attached to a naphthalene core. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
92827-73-1 |
|---|---|
分子式 |
C28H18I2S4 |
分子量 |
736.5 g/mol |
IUPAC 名称 |
4-phenyl-2-[6-(4-phenyl-1,3-dithiol-1-ium-2-yl)naphthalen-2-yl]-1,3-dithiol-1-ium;diiodide |
InChI |
InChI=1S/C28H18S4.2HI/c1-3-7-19(8-4-1)25-17-29-27(31-25)23-13-11-22-16-24(14-12-21(22)15-23)28-30-18-26(32-28)20-9-5-2-6-10-20;;/h1-18H;2*1H/q+2;;/p-2 |
InChI 键 |
UAFKPOMWWPBXRZ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C2=C[S+]=C(S2)C3=CC4=C(C=C3)C=C(C=C4)C5=[S+]C=C(S5)C6=CC=CC=C6.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)



![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)

